molecular formula C19H22N6O3 B12270141 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12270141
M. Wt: 382.4 g/mol
InChI Key: HYNNZGJEQCSMKF-UHFFFAOYSA-N
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Description

7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-azido-7-methoxy quinoline with acetyl acetone and ethyl acetoacetate through a 1,3-dipolar cycloaddition reaction can yield the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperature conditions, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

7-methoxy-3-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H22N6O3/c1-23-11-17(21-22-23)19(27)24-7-5-13(6-8-24)10-25-12-20-16-9-14(28-2)3-4-15(16)18(25)26/h3-4,9,11-13H,5-8,10H2,1-2H3

InChI Key

HYNNZGJEQCSMKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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